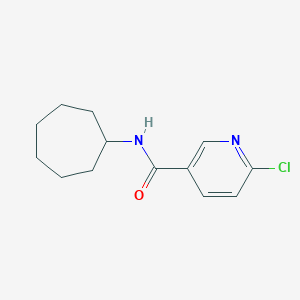![molecular formula C12H17NO3S B262999 1-[(3-Methylphenyl)sulfonyl]-4-piperidinol](/img/structure/B262999.png)
1-[(3-Methylphenyl)sulfonyl]-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Methylphenyl)sulfonyl]-4-piperidinol is a chemical compound that belongs to the category of sulfonyl compounds. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 1-[(3-Methylphenyl)sulfonyl]-4-piperidinol involves the inhibition of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are responsible for the breakdown of neurotransmitters such as acetylcholine and dopamine. By inhibiting these enzymes, 1-[(3-Methylphenyl)sulfonyl]-4-piperidinol increases the levels of these neurotransmitters in the brain, leading to improved cognitive function and mood.
Biochemical and Physiological Effects
1-[(3-Methylphenyl)sulfonyl]-4-piperidinol has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function, enhance memory, and reduce anxiety and depression in animal models. It has also been shown to have neuroprotective effects and to reduce oxidative stress in the brain. These effects are due to the compound's ability to inhibit enzymes involved in neurotransmitter metabolism and to increase the levels of neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[(3-Methylphenyl)sulfonyl]-4-piperidinol in lab experiments is its high potency and selectivity for various enzymes. This makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of using this compound is its potential toxicity and side effects. Careful dose optimization and toxicity studies are necessary to ensure the safety of using this compound in lab experiments.
Orientations Futures
There are several future directions for the study of 1-[(3-Methylphenyl)sulfonyl]-4-piperidinol. One direction is to explore its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on other physiological processes such as inflammation and immune function. Additionally, further studies are needed to optimize the synthesis method and to investigate the potential side effects and toxicity of this compound.
Méthodes De Synthèse
The synthesis of 1-[(3-Methylphenyl)sulfonyl]-4-piperidinol involves the reaction of 3-methylbenzenesulfonyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then isolated by filtration and recrystallization. The yield of the reaction is typically high, and the purity of the product can be verified by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
1-[(3-Methylphenyl)sulfonyl]-4-piperidinol has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to have potent inhibitory effects on various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in important physiological processes such as neurotransmitter metabolism, and their dysregulation has been linked to various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
1-[(3-Methylphenyl)sulfonyl]-4-piperidinol |
|---|---|
Formule moléculaire |
C12H17NO3S |
Poids moléculaire |
255.34 g/mol |
Nom IUPAC |
1-(3-methylphenyl)sulfonylpiperidin-4-ol |
InChI |
InChI=1S/C12H17NO3S/c1-10-3-2-4-12(9-10)17(15,16)13-7-5-11(14)6-8-13/h2-4,9,11,14H,5-8H2,1H3 |
Clé InChI |
BIPZVWKVPTVORW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)O |
SMILES canonique |
CC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262921.png)

![3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262936.png)
![N-[2-(2-thienyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B262948.png)
![2,4-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B262950.png)








